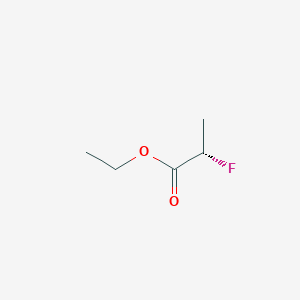

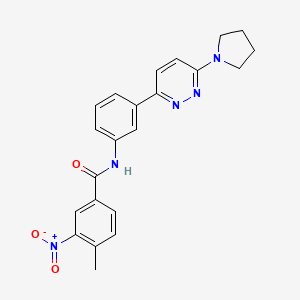

![molecular formula C16H13ClF3NO2S B2646481 2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339097-86-8](/img/structure/B2646481.png)

2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

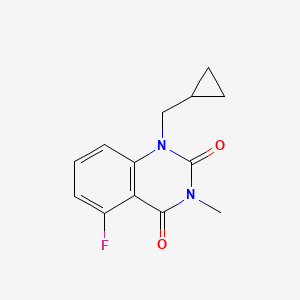

This compound is a complex organic molecule that contains several functional groups, including a sulfinyl group (-SO-), an acetamide group (-NHCOCH3), a trifluoromethyl group (-CF3), and a chlorobenzyl group (C6H4-CH2-Cl). These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfinyl, acetamide, trifluoromethyl, and chlorobenzyl groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the sulfinyl group could potentially be reduced to a sulfide or oxidized to a sulfonyl group. The acetamide group could undergo hydrolysis to form an acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfinyl and acetamide groups could make the compound soluble in polar solvents. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique

Stereoselective Synthesis of α,β-Unsaturated Esters and Weinreb Amides

Research demonstrates the use of trifluoromethylphenyl sulfones in the Julia–Kocienski olefination of aldehydes to afford α,β-unsaturated esters and Weinreb amides with high E stereoselectivities. This process highlights the significant role of these compounds in creating stereoselectively enriched molecules, which are crucial in various chemical syntheses and potential drug development processes (Alonso et al., 2008).

Preparation of Difluoromethylene Functionalized Sulfones

Another study outlines the synthesis of sulfonates and sulfones starting from bromodifluoroacetate or acetamide, showcasing the versatility of such compounds in generating a variety of functional groups. This work provides a foundation for further modifications and applications in medicinal chemistry and materials science (Yang & Burton, 1992).

Antimicrobial Studies of N-substituted Sulfanilamide Derivatives

Investigations into sulfanilamide derivatives reveal their potential antimicrobial applications. Through synthesis and characterization, including crystal structure analysis, researchers have explored the antimicrobial activities of these compounds against various bacterial and fungal strains. Such studies underscore the importance of sulfonamide derivatives in developing new antimicrobial agents (Lahtinen et al., 2014).

Sulfinyl-Mediated Stereoselective Chemical Reactions

Research on sulfinyl trichloroacetamides showcases their application in stereoselective Overman rearrangements and Diels-Alder cycloadditions. These reactions are pivotal for constructing complex molecular architectures, demonstrating the significant role of sulfinyl compounds in organic synthesis (Colomer et al., 2012).

Synthesis and Antimicrobial Evaluation of Novel Derivatives

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications highlights the utility of sulfonamide and sulfoxide derivatives in the development of new therapeutic agents. Such compounds show promising results in in vitro antibacterial and antifungal activity tests, indicating their potential in medical applications (Darwish et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methylsulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO2S/c17-13-6-4-11(5-7-13)9-24(23)10-15(22)21-14-3-1-2-12(8-14)16(18,19)20/h1-8H,9-10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBJNUQZZDZLOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CS(=O)CC2=CC=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

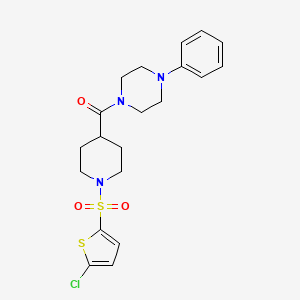

![N-(2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646399.png)

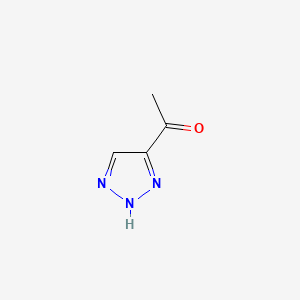

![N-(2,5-difluorophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2646400.png)

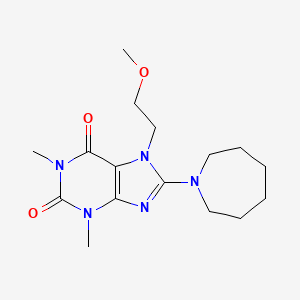

![Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2646403.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pivalamide](/img/structure/B2646404.png)

![N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2646410.png)